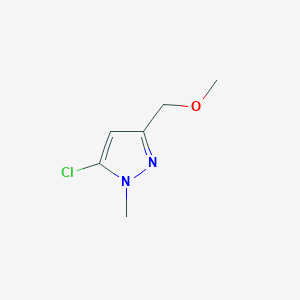
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione is an organic compound that features a bromonaphthalene moiety attached to an indene-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione typically involves the bromination of naphthalene followed by a series of reactions to introduce the indene-dione moiety. One common method involves the use of bromine and a suitable solvent to brominate naphthalene, followed by cyclization and oxidation reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: The indene-dione moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium tert-butoxide, palladium(II) acetate, and tri-tert-butylphosphine tetrafluoroborate . Reaction conditions typically involve the use of solvents such as toluene and specific temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can participate in various binding interactions, while the indene-dione structure can undergo redox reactions, influencing biological and chemical processes .
相似化合物的比较
Similar Compounds
- 1-Bromonaphthalen-2-yl acetate
- 2-Bromonaphthalene
- 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid
Uniqueness
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of a bromonaphthalene moiety with an indene-dione structure. This unique combination imparts specific chemical properties and reactivity that are not observed in similar compounds .
属性
分子式 |
C19H11BrO2 |
|---|---|
分子量 |
351.2 g/mol |
IUPAC 名称 |
2-(1-bromonaphthalen-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C19H11BrO2/c20-17-12-6-2-1-5-11(12)9-10-15(17)16-18(21)13-7-3-4-8-14(13)19(16)22/h1-10,16H |
InChI 键 |
FNAOGJPAIGZUNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)


![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)






![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)
![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)

![3-Bromo-4-nitrodibenzo[b,d]furan](/img/structure/B13680323.png)
